molecular formula C12H7BrClNO B1373702 5-(3-Bromobenzoyl)-2-chloropyridine CAS No. 1187165-79-2

5-(3-Bromobenzoyl)-2-chloropyridine

Cat. No. B1373702
M. Wt: 296.54 g/mol
InChI Key: KEGVBAVHXNRWAQ-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromobenzoyl)-2-chloropyridine” is a derivative of bromobenzoyl compounds. Bromobenzoyl compounds are typically used in laboratory settings and in the manufacture of other substances .


Synthesis Analysis

While specific synthesis methods for “5-(3-Bromobenzoyl)-2-chloropyridine” were not found, bromobenzoyl compounds are often synthesized using bromobenzoyl chloride .

Scientific Research Applications

    Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides

    • Application : This research describes a simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides .
    • Method : The method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .
    • Results : A variety of α-acylated sugars are prepared, including penta-O-acetyl-α-D-galactopyranose, penta-O-acetyl-α-D-glucopyranose, penta-O-acetyl-α-D-mannopyranose, octa-O-acetyl-α-lactose, penta-O-(3-bromo)benzoyl-α-D-galactopyranose, penta-O-(3-bromo)benzoyl-α-D-gluco-pyranose, penta-O-(3-bromo)benzoyl-α-D-mannopyranose, and octa-O-(3-bromo)benzoyl-α-lactose .
  • 3-Bromobenzoyl Chloride
    • Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
    • Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
    • Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .
  • 3-Bromobenzoyl Chloride
    • Application : 3-Bromobenzoyl chloride is a reagent used in organic synthesis. It’s often used as an acylating agent to introduce the 3-bromobenzoyl group into organic molecules .
    • Method : The specific methods of application can vary depending on the reaction and the target molecule. Generally, it’s used in a reaction with a nucleophile, which attacks the carbonyl carbon of the 3-bromobenzoyl chloride, leading to the substitution of the chloride ion .
    • Results : The results can vary widely depending on the specific reaction and the target molecule. In general, the outcome is the introduction of the 3-bromobenzoyl group into the target molecule .

Safety And Hazards

Bromobenzoyl compounds can pose safety hazards. For example, 3-Bromobenzoyl chloride can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

(3-bromophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVBAVHXNRWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromobenzoyl)-2-chloropyridine

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